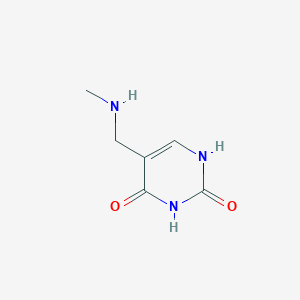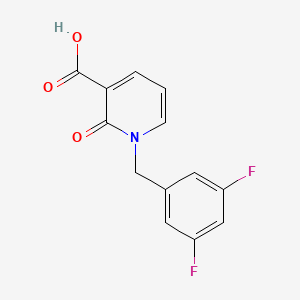
2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester is a chemical compound with a complex structure It is characterized by the presence of a carbamic acid ester linked to a pyrrolidine ring, with a chlorinated methylphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methylphenyl isocyanate with 1-isopropyl-3-pyrrolidinol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-methylphenyl)carbamic acid 1-methyl-3-pyrrolidinyl ester
- N-(2-chloro-6-methylphenyl)carbamic acid 1-ethyl-3-pyrrolidinyl ester
Uniqueness
N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester is unique due to its specific structural features, such as the isopropyl group on the pyrrolidine ring. This structural variation can influence its reactivity and interaction with biological targets, making it distinct from similar compounds.
Properties
CAS No. |
31772-86-8 |
|---|---|
Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
(1-propan-2-ylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C15H21ClN2O2/c1-10(2)18-8-7-12(9-18)20-15(19)17-14-11(3)5-4-6-13(14)16/h4-6,10,12H,7-9H2,1-3H3,(H,17,19) |
InChI Key |
HBCOGAOXPUSAQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
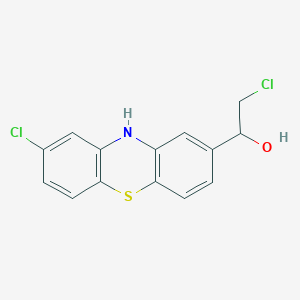
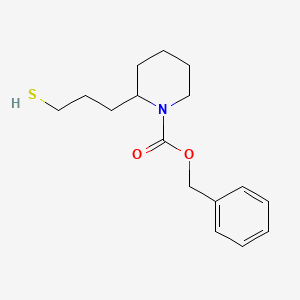
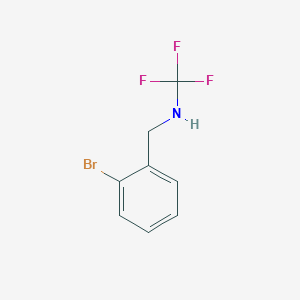
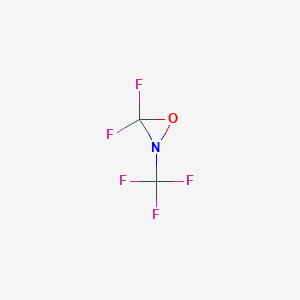
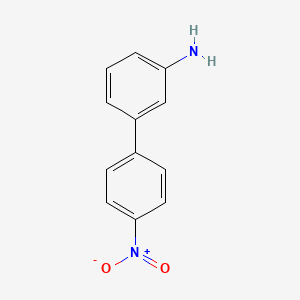


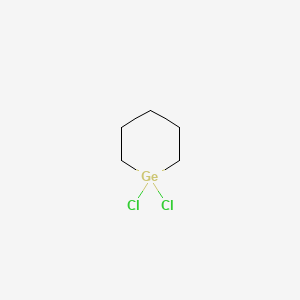
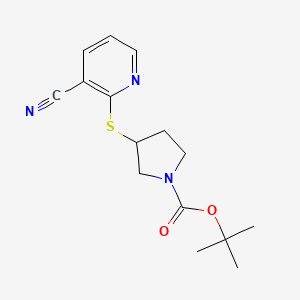
![2-[(1E)-Triaz-1-en-1-yl]benzaldehyde](/img/structure/B13956953.png)
